N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Description
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring and a nitrophenyl group
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-13-11(19)6-5-9(12(13)18(21)22)8-16-17-14(20)10-4-2-3-7-15-10/h2-8,19H,1H3,(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQRBIMIBSDXCU-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide typically involves the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with pyridine-2-carboxamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes could contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
- Pyridine-2-carboxamide derivatives
Uniqueness
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-2-carboxamide is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
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